Regioisomeric Purity and Synthetic Accessibility
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is supplied with a purity of 95% to 98% from multiple vendors, which is a critical specification for reproducible synthetic and biological work . The compound's specific regioisomeric identity (piperidine attached at the 3-position, ethyl at the 5-position) is defined by its synthesis route and confirmed by NMR and MS in vendor quality control . In contrast, isomeric variants such as 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride possess different spatial orientations that can alter binding interactions and downstream biological activity [1].
| Evidence Dimension | Vendor-Supplied Purity Specification |
|---|---|
| Target Compound Data | Purity: 95% (AKSci) to 98% (Leyan) |
| Comparator Or Baseline | 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride (different regioisomer) |
| Quantified Difference | Not directly comparable; regioisomeric identity is the differentiating factor rather than purity |
| Conditions | Commercial procurement specifications |
Why This Matters
High and defined purity, along with exact regioisomeric identity, is essential for minimizing batch-to-batch variability and ensuring reproducible results in structure-activity relationship (SAR) studies.
- [1] DiMauro, E. F., et al. (2008). Structural modifications of N-arylamide oxadiazoles: Identification of N-arylpiperidine oxadiazoles as potent and selective agonists of CB2. Bioorganic & Medicinal Chemistry Letters, 18(15), 4267-4274. View Source
